(S,S)-[2-(4/'-i-Propyloxazolin-2/'-yl)ferrocenyldiphenylphosphine, min. 97per cent
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Overview
Description
(S,S)-[2-(4/‘-i-Propyloxazolin-2/’-yl)ferrocenyldiphenylphosphine, min. 97 per cent is a chiral phosphine ligand. It is widely used in enantioselective synthesis due to its high yield and enantioselective results. The compound has a molecular formula of C₂₈H₂₈FeNOP and a molecular weight of 481.35 g/mol .
Mechanism of Action
Target of Action
The primary target of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97%] is the enantioselective synthesis process . This compound is a chiral phosphine ligand, which plays a crucial role in the synthesis of chiral molecules .
Mode of Action
This compound interacts with its targets by acting as a chiral ligand . It binds to the metal center of the catalyst, thereby inducing chirality and facilitating the production of enantiomerically pure compounds .
Biochemical Pathways
It is known to be used in the synthesis of rhodium, iridium, ruthenium, and osmium metal complexes , which are involved in various chemical reactions and pathways.
Pharmacokinetics
It is known that the compound is a solid, crystalline powder or crystals , which suggests that it may be administered in a solid form and could have specific absorption and distribution characteristics based on its chemical structure and formulation.
Result of Action
The result of the action of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97%] is the production of high yield and highly enantioselective results in the synthesis of chiral molecules . This means that the compound effectively facilitates the production of one enantiomer over the other, which is crucial in many areas of chemistry and pharmacology where the chirality of a molecule can significantly affect its properties and interactions.
Action Environment
The compound is sensitive to air and should be stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as exposure to air and temperature . Therefore, proper storage and handling conditions are essential to maintain the compound’s effectiveness and stability.
Biochemical Analysis
Biochemical Properties
(S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. For instance, it has been employed in the preparation of rhodium, iridium, ruthenium, and osmium complexes. The nature of these interactions often involves the formation of stable complexes that can catalyze specific biochemical reactions.
Cellular Effects
The effects of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes and proteins, thereby altering the cellular environment and promoting specific biochemical pathways.
Molecular Mechanism
At the molecular level, (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent exerts its effects through binding interactions with biomolecules. It acts as a chiral ligand, forming complexes with metal ions that can either inhibit or activate enzymes. These interactions can lead to changes in gene expression and the overall biochemical landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent change over time. The compound is known to be air-sensitive and requires storage in a sealed, dry, inert atmosphere at room temperature to maintain its stability . Over time, degradation can occur, which may affect its long-term efficacy in biochemical reactions. Studies have shown that prolonged exposure to air and moisture can lead to a decrease in its catalytic activity .
Dosage Effects in Animal Models
The effects of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent vary with different dosages in animal models. At lower doses, the compound has been observed to promote specific biochemical pathways without causing significant adverse effects. At higher doses, toxic effects can occur, including enzyme inhibition and disruption of cellular processes. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
(S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent is involved in various metabolic pathways. It interacts with enzymes and cofactors to facilitate the synthesis of chiral compounds. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s role in these pathways highlights its importance in biochemical research and synthesis.
Transport and Distribution
Within cells and tissues, (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-[2-(4/‘-i-Propyloxazolin-2/’-yl)ferrocenyldiphenylphosphine involves the reaction of ferrocene with diphenylphosphine and an oxazoline derivative. The reaction typically requires a catalyst and is carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(S,S)-[2-(4/‘-i-Propyloxazolin-2/’-yl)ferrocenyldiphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(S,S)-[2-(4/‘-i-Propyloxazolin-2/’-yl)ferrocenyldiphenylphosphine is used in a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in enantioselective synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-[2-(4/‘-i-Propyloxazolin-2/’-yl)ferrocenyldiphenylphosphine
- (S,S)-[2-(4/‘-tert-Butyloxazolin-2/’-yl)ferrocenyldiphenylphosphine
- (R,R)-[2-(4/‘-tert-Butyloxazolin-2/’-yl)ferrocenyldiphenylphosphine
Uniqueness
(S,S)-[2-(4/‘-i-Propyloxazolin-2/’-yl)ferrocenyldiphenylphosphine is unique due to its high enantioselectivity and yield in catalytic reactions. Its specific chiral configuration allows for the production of enantiomerically pure compounds, making it highly valuable in enantioselective synthesis.
Properties
CAS No. |
163169-29-7 |
---|---|
Molecular Formula |
C28H28FeNOP |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-2,4-dien-1-yl]phosphane;iron(2+) |
InChI |
InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H;/q2*-1;+2/t21-;;/m1../s1 |
InChI Key |
QBVUAVSTWGOOOJ-GHVWMZMZSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=C[C-]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=C[C-]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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